(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
CAS No.: 276669-75-1
Cat. No.: VC20451484
Molecular Formula: C14H14BNO4
Molecular Weight: 271.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 276669-75-1 |
---|---|
Molecular Formula | C14H14BNO4 |
Molecular Weight | 271.08 g/mol |
IUPAC Name | [3-(phenylmethoxycarbonylamino)phenyl]boronic acid |
Standard InChI | InChI=1S/C14H14BNO4/c17-14(20-10-11-5-2-1-3-6-11)16-13-8-4-7-12(9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) |
Standard InChI Key | AJTRWBVITPPCGD-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid belongs to the organoboron compound family, distinguished by a phenyl ring substituted with both a boronic acid (-B(OH)₂) group and a benzyloxycarbonyl (Cbz)-protected amine. The Smiles notation B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O succinctly captures its connectivity . The boronic acid moiety facilitates covalent interactions with diols and transition metals, while the Cbz group provides steric protection for the amine during synthetic sequences.
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 276669-75-1 |
Molecular Formula | C₁₄H₁₄BNO₄ |
Molecular Weight | 271.08 g/mol |
Purity | 98% |
Smiles Code | B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O |
Synthetic Applications
Peptide and Polymer Modification
The Cbz-protected amine allows selective deprotection under hydrogenolytic conditions, making this compound valuable for iterative peptide coupling. Additionally, boronic acids are employed in dynamic covalent chemistry for constructing stimuli-responsive polymers. The dual functionality of this compound suggests potential in creating self-healing materials or boronate ester-based drug delivery systems.
SKU | Pack Size | Availability |
---|---|---|
R6261449-1g | 1g | In Stock (Shanghai/CA) |
R6261449-5g | 5g | In Stock (Shanghai/CA) |
R6261449-10g | 10g | In Stock (Shanghai/CA) |
R6261449-25g | 25g | In Stock (Shanghai/CA) |
R6261449-100g | 100g | In Stock (Shanghai/CA) |
Research Gaps and Future Directions
Despite its commercial availability, peer-reviewed studies on this specific compound are sparse. Future investigations could explore:
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Catalytic Efficiency: Comparative kinetics in Suzuki–Miyaura reactions relative to fluorinated analogs.
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Biological Activity: Screening for protease inhibition or antimicrobial properties, as seen in structurally related boronic acids.
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Material Science: Incorporation into covalent organic frameworks (COFs) for gas storage or catalysis.
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